molecular formula C23H24FN6Na2O9P B1662807 Fostamatinib-Dinatrium CAS No. 1025687-58-4

Fostamatinib-Dinatrium

Katalognummer: B1662807
CAS-Nummer: 1025687-58-4
Molekulargewicht: 624.4 g/mol
InChI-Schlüssel: HSYBQXDGYCYSGA-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Fostamatinib disodium has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

Fostamatinib disodium, also known as R788 disodium, is primarily targeted at the enzyme spleen tyrosine kinase (Syk) . Syk plays a crucial role in the immune system, particularly in the signaling pathways of immune cells .

Mode of Action

Fostamatinib disodium acts as a tyrosine kinase inhibitor . It works by blocking the activity of Syk, thereby reducing the immune system’s destruction of platelets . This allows the platelet count to rise, reducing the likelihood of excessive bleeding .

Biochemical Pathways

The inhibition of Syk by Fostamatinib disrupts the signaling pathways of immune cells . This disruption reduces the immune system’s ability to destroy platelets, allowing for an increase in platelet count . The increase in platelet count can help manage conditions like chronic immune thrombocytopenia (ITP), where the immune system destroys healthy platelets .

Pharmacokinetics

Fostamatinib is a prodrug that is rapidly cleaved by alkaline phosphatase in the intestine to its active moiety R406 . R406 is the major product in the blood and is mainly metabolized by cytochrome P450 3A4 and UGT1A9 in the liver . It is dominantly excreted in feces after anaerobic modification by the gut microbiota . The bioavailability of the tamatinib metabolite is 55% .

Result of Action

The primary result of Fostamatinib’s action is an increase in platelet count, which reduces the likelihood of excessive bleeding . This makes it an effective treatment for conditions like chronic immune thrombocytopenia (ITP), where the immune system destroys healthy platelets .

Action Environment

The action of Fostamatinib can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the presence of other substances that are metabolized by the same enzymes (cytochrome P450 3A4 and UGT1A9) . Additionally, Fostamatinib and R406 strongly inhibit the breast cancer resistance protein, so the interaction with those substrates, particularly statins, should be carefully monitored .

Biochemische Analyse

Biochemical Properties

Fostamatinib disodium is a prodrug that is rapidly cleaved by alkaline phosphatase in the intestine to its active moiety R406 . R406 is the major product in the blood and is mainly metabolized by cytochrome P450 3A4 and UGT1A9 in the liver . It has a high protein binding ratio . R406 inhibits the activity of the enzyme spleen tyrosine kinase (SYK) . This enzyme is involved in stimulating parts of the immune system . By blocking SYK’s activity, Fostamatinib disodium reduces the immune system’s destruction of platelets, allowing the platelet count to rise, which reduces the likelihood of excessive bleeding .

Cellular Effects

Fostamatinib disodium has shown activity in numerous cell types in vitro . It has been found to be effective in reducing inflammation and joint damage in immune-mediated rheumatoid arthritis . It has also shown efficacy in a remarkable range of animal models in vivo, including rodent models of asthma, inflammatory arthritis, lupus, glomerulonephritis, diabetes, and lymphoma .

Molecular Mechanism

The active metabolite of Fostamatinib disodium, R406, inhibits signal transduction by Fcγ receptors involved in the antibody-mediated destruction of platelets by immune cells in chronic ITP . It is an adenosine triphosphate–competitive inhibitor of the Syk catalytic domain and has a number of downstream effects, including inhibiting FcϵRI signaling in mast cells as well as FcγR and B-cell receptor Syk-dependent signaling .

Temporal Effects in Laboratory Settings

Fostamatinib disodium is rapidly absorbed into circulation, with a terminal half-life of approximately 15 hours . It is dominantly excreted in feces after anaerobic modification by the gut microbiota . Patients receiving Fostamatinib treatment had a higher rate of dose reductions or temporary dose interruptions .

Dosage Effects in Animal Models

In animal models, the effects of Fostamatinib disodium have been studied extensively. It has shown efficacy in a remarkable range of animal models in vivo, including rodent models of asthma, inflammatory arthritis, lupus, glomerulonephritis, diabetes, and lymphoma . The dosage effects in these models have not been explicitly mentioned in the search results.

Metabolic Pathways

Fostamatinib disodium is metabolized by alkaline phosphatase to its major active metabolite, R406 . In vitro, R406 is principally metabolized by CYP3A4 and UGT1A9 . R406 inhibits CYP3A4 and breast cancer resistance protein (BCRP), and induces CYP2C8 .

Transport and Distribution

Fostamatinib disodium is a prodrug that is rapidly cleaved by alkaline phosphatase in the intestine to its active moiety R406 . R406 is the major product in the blood . It is mainly metabolized by cytochrome P450 3A4 and UGT1A9 in the liver and is dominantly excreted in feces after anaerobic modification by the gut microbiota .

Analyse Chemischer Reaktionen

Fostamatinib-Disodium unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern . Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene Metaboliten und Derivate von Fostamatinib-Disodium .

Wissenschaftliche Forschungsanwendungen

Fostamatinib-Disodium hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

Fostamatinib-Disodium übt seine Wirkung durch Hemmung der Aktivität der Splenotyrosin-Kinase (SYK) aus . SYK ist an den Signalwegen beteiligt, die die Reaktion des Immunsystems auf Antigene vermitteln. Durch Blockierung der Aktivität von SYK reduziert Fostamatinib-Disodium die Zerstörung von Thrombozyten durch das Immunsystem, wodurch die Thrombozytenzahl bei Patienten mit chronischer Immunthrombozytopenie erhöht wird . Der aktive Metabolit, Tamatinib (R406), ist für diese hemmende Wirkung verantwortlich .

Eigenschaften

IUPAC Name

disodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN6O9P.2Na/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYBQXDGYCYSGA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)([O-])[O-])C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN6Na2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145275
Record name Fostamatinib disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025687-58-4, 914295-16-2
Record name Fostamatinib disodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025687584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fostamatinib disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 6-[[5-fluoro-2-[(3,4,5-trimethoxyphenyl)amino]-4-pyrimidinyl]amino]-2,2-dimethyl-4-[(phosphonooxy)methyl]-, disodium salt, hexahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOSTAMATINIB DISODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9417132K8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fostamatinib Disodium
Reactant of Route 2
Reactant of Route 2
Fostamatinib Disodium
Reactant of Route 3
Reactant of Route 3
Fostamatinib Disodium
Reactant of Route 4
Reactant of Route 4
Fostamatinib Disodium
Reactant of Route 5
Reactant of Route 5
Fostamatinib Disodium
Reactant of Route 6
Reactant of Route 6
Fostamatinib Disodium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.